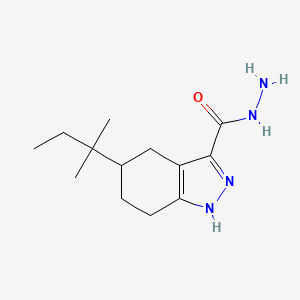![molecular formula C24H36N2O3S B5204723 N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5204723.png)
N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide, commonly known as DIBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBS is a sulfonamide-based compound that is synthesized through a series of chemical reactions.
作用机制
The mechanism of action of DIBS is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. DIBS has been shown to inhibit carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. DIBS has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
DIBS has been shown to exhibit various biochemical and physiological effects, including the inhibition of certain enzymes, anti-inflammatory and antioxidant properties, and modulation of various signaling pathways. DIBS has been shown to inhibit carbonic anhydrase and acetylcholinesterase, leading to a decrease in the activity of these enzymes. DIBS has also been shown to exhibit anti-inflammatory and antioxidant properties, leading to a decrease in inflammation and oxidative stress. DIBS has been shown to modulate various signaling pathways, leading to a decrease in the expression of genes involved in inflammation and oxidative stress.
实验室实验的优点和局限性
DIBS has several advantages for lab experiments, including its stability, easy synthesis, and potential applications in various fields. However, DIBS also has some limitations, including its potential toxicity and limited solubility in water. These limitations need to be considered when designing experiments involving DIBS.
未来方向
There are several future directions for the research on DIBS, including its potential applications in the treatment of various disorders, such as Alzheimer's disease, Parkinson's disease, and cancer. DIBS has been shown to exhibit significant inhibitory activity against acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. DIBS has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders. Further research is needed to explore the potential applications of DIBS in these fields.
合成方法
DIBS is synthesized through a series of chemical reactions that involve the reaction of 4-methyl-N-phenylbenzenesulfonamide with diisobutylamine and epichlorohydrin. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, and under specific temperature and pressure conditions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
DIBS has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DIBS has been shown to exhibit significant inhibitory activity against certain enzymes, such as carbonic anhydrase and acetylcholinesterase. These enzymes play a crucial role in various physiological processes, including respiration, acid-base balance, and neurotransmission. DIBS has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
属性
IUPAC Name |
N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3S/c1-19(2)15-25(16-20(3)4)17-23(27)18-26(22-9-7-6-8-10-22)30(28,29)24-13-11-21(5)12-14-24/h6-14,19-20,23,27H,15-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJOKRZHFBCWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN(CC(C)C)CC(C)C)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-phenylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS*,5S*,9aS*)-5-(2-furyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5204651.png)
![1-[(benzylthio)methyl]-4-nitrobenzene](/img/structure/B5204654.png)
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5204656.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide](/img/structure/B5204665.png)
methyl]amine](/img/structure/B5204676.png)
![5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol](/img/structure/B5204682.png)
![2-(4-methylphenoxy)-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5204699.png)
![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5204709.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)


![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)